molecular formula C55H102O6 B1245295 [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

Cat. No.: B1245295
M. Wt: 859.4 g/mol
InChI Key: KKJVTOLWRSMFEP-RLVGKUCASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG(16:1(9Z)/16:1(9Z)/20:0)[iso3], also known as TG(20:0/16:1/16:1) or triacylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] is considered to be a triradylglycerol lipid molecule. TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] is primarily located in the membrane (predicted from logP) and adiposome. TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] exists in all eukaryotes, ranging from yeast to humans. In humans, TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(20:0/16:1(9Z)/16:1(9Z)) pathway.
TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] is a triglyceride.

Scientific Research Applications

Triacylglycerols in Disease Analysis

Triacylglycerols (TGs) like TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] are critical in understanding cardiovascular and liver diseases. A study by Guan et al. (2017) utilized ultra-performance liquid chromatography coupled with mass spectrometry to analyze TGs with specific fatty acid chain compositions in human plasma and liver tissues. This research highlighted the importance of analyzing TGs for understanding specific TG metabolism in diseases like hepatocellular carcinoma (Guan et al., 2017).

Protein Expression Analysis

In the context of protein expression, TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] and similar compounds can be analyzed through isobaric labeling technologies like TMT and iTRAQ, as explored by Breitwieser et al. (2011). These technologies facilitate the quantitative comparison of protein content in biological samples, enhancing the understanding of biological processes and disease mechanisms (Breitwieser et al., 2011).

Thermogravimetric Studies

TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] and similar compounds can be studied using thermogravimetric analysis (TG) to understand various chemical and physical processes. For instance, Frazier et al. (1982) employed TG for analyzing the effectiveness of SO2 sorbents, providing insights into environmental and chemical engineering applications (Frazier et al., 1982).

Nutrition and Infant Formula

In nutrition, particularly in infant formula, the structure of TGs is crucial. Innis (2011) discussed how human milk TG, with specific fatty acid positioning, plays a vital role in infant nutrition. This research suggests that understanding the structure of TGs like TG(16:1(9Z)/16:1(9Z)/20:0)[iso3] can inform the development of more effective infant formulas (Innis, 2011).

Properties

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h20-21,23-24,52H,4-19,22,25-51H2,1-3H3/b23-20-,24-21-/t52-/m1/s1

InChI Key

KKJVTOLWRSMFEP-RLVGKUCASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate
Reactant of Route 2
Reactant of Route 2
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate
Reactant of Route 3
Reactant of Route 3
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate
Reactant of Route 4
Reactant of Route 4
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate
Reactant of Route 5
Reactant of Route 5
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate
Reactant of Route 6
Reactant of Route 6
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.